ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
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Overview
Description
Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound that features an imidazole ring substituted with a sulfanyl group, a methoxybenzyl group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of the sulfanyl and methoxybenzyl groups. The final step involves esterification to introduce the ethyl acetate moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazole ring or other functional groups.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl and methoxybenzyl groups can modulate the compound’s binding affinity and specificity . These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate: Similar structure but with dipropyl groups instead of diphenyl groups.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains a benzimidazole core with different substituents.
Uniqueness
Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfanyl and methoxybenzyl groups, along with the diphenyl-substituted imidazole ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-[2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-3-32-24(30)18-29-26(22-12-8-5-9-13-22)25(21-10-6-4-7-11-21)28-27(29)33-19-20-14-16-23(31-2)17-15-20/h4-17H,3,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXICIJGCBZILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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